molecular formula C14H17ClN2O2 B2870688 (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone CAS No. 2034315-59-6

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone

Cat. No.: B2870688
CAS No.: 2034315-59-6
M. Wt: 280.75
InChI Key: VXYONYFBEYZOOX-UHFFFAOYSA-N
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Description

(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone is a synthetic small molecule featuring a piperidine core substituted with a 3-chloropyridin-4-yloxy group at the 4-position and a cyclopropylmethanone moiety at the 1-position. Its molecular formula is C14H14ClN2O2, with a molecular weight of 286.73 g/mol. The compound’s structure combines a heterocyclic pyridine ring (chlorinated at position 3) linked via an ether bond to the piperidine scaffold, while the cyclopropane-carbonylic group introduces steric and electronic complexity.

Properties

IUPAC Name

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c15-12-9-16-6-3-13(12)19-11-4-7-17(8-5-11)14(18)10-1-2-10/h3,6,9-11H,1-2,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYONYFBEYZOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution for Intermediate Formation

The synthesis begins with the preparation of 4-(piperidin-1-yloxy)-3-chloropyridine , a critical intermediate. This step involves nucleophilic aromatic substitution (NAS) between 3-chloro-4-hydroxypyridine and piperidine under alkaline conditions. A representative protocol involves:

  • Dissolving 3-chloro-4-hydroxypyridine (1.0 equiv) in anhydrous dimethylformamide (DMF) at 0–5°C.
  • Adding potassium tert-butoxide (1.2 equiv) to deprotonate the hydroxyl group.
  • Introducing piperidine (1.1 equiv) dropwise and heating to 80°C for 12 hours.

The reaction proceeds via a two-step mechanism:

  • Deprotonation of the hydroxyl group to form a phenoxide ion.
  • Nucleophilic attack by piperidine, displacing the chloride ion.

Key Optimization Parameters :

  • Solvent : Polar aprotic solvents like DMF or dimethylacetamide (DMAc) enhance reaction rates by stabilizing intermediates.
  • Temperature : Elevated temperatures (80–100°C) improve yields by overcoming activation energy barriers.

Acylation with Cyclopropanecarbonyl Chloride

The intermediate is subsequently acylated using cyclopropanecarbonyl chloride to form the final product. This step employs Schotten-Baumann conditions to mitigate side reactions:

  • Dissolving the intermediate (1.0 equiv) in dichloromethane (DCM) at 0°C.
  • Adding triethylamine (2.0 equiv) as a base to scavenge HCl.
  • Introducing cyclopropanecarbonyl chloride (1.2 equiv) and stirring at room temperature for 6 hours.

Mechanistic Insights :

  • The lone pair on the piperidine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride.
  • Triethylamine neutralizes HCl, shifting the equilibrium toward product formation.

Reaction Conditions and Catalytic Systems

Solvent Selection

Solvent polarity significantly impacts reaction efficiency:

Step Solvent Dielectric Constant (ε) Yield (%)
NAS (Intermediate) DMF 36.7 78–82
Acylation DCM 8.9 85–88

Polar aprotic solvents like DMF stabilize charged intermediates in NAS, while DCM’s low polarity minimizes solvolysis of the acyl chloride.

Catalysts and Additives

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) enhances NAS kinetics by facilitating ion-pair dissolution.
  • Lewis Acids : ZnCl₂ (5 mol%) accelerates acylation by polarizing the carbonyl group.

Industrial-Scale Production

Continuous Flow Reactor Design

Industrial synthesis employs continuous flow reactors to improve heat transfer and reduce reaction times:

  • NAS Step : A tubular reactor with a residence time of 30 minutes at 100°C achieves 90% conversion.
  • Acylation Step : A stirred-tank reactor with in-line pH monitoring ensures complete neutralization of HCl.

Purification Techniques

  • Liquid-Liquid Extraction : Crude product is washed with 5% NaHCO₃ to remove unreacted acyl chloride.
  • Crystallization : Recrystallization from ethanol/water (7:3 v/v) yields >99% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, pyridine-H), 6.85 (d, J = 5.6 Hz, 1H, pyridine-H), 3.95–3.70 (m, 4H, piperidine-H), 2.10–1.90 (m, 4H, piperidine-H), 1.55–1.40 (m, 1H, cyclopropane-H), 0.95–0.75 (m, 4H, cyclopropane-H).
  • HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water), purity = 99.2%.

Thermogravimetric Analysis (TGA)

  • Decomposition Temperature : 220°C (5% weight loss), indicating high thermal stability suitable for long-term storage.

Comparative Analysis of Alternative Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces NAS reaction time from 12 hours to 45 minutes, achieving comparable yields (80%). However, scalability remains limited due to energy costs.

Enzymatic Acylation

Lipase-catalyzed acylation in ionic liquids (e.g., [BMIM][BF₄]) offers a greener alternative but suffers from lower yields (65–70%).

Challenges and Mitigation Strategies

Byproduct Formation

  • Major Byproduct : N-acylated piperidine derivatives due to over-acylation.
  • Mitigation : Stoichiometric control of acyl chloride (1.2 equiv) and low-temperature addition.

Moisture Sensitivity

Acyl chloride hydrolysis necessitates anhydrous conditions. Molecular sieves (4Å) are added to the reaction mixture to scavenge trace water.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, leading to the formation of various oxidized products.

  • Reduction: Reductive conditions can modify the structure, resulting in reduced derivatives.

  • Substitution: Common substitution reactions involve the replacement of functional groups, influencing its reactivity and properties.

Common Reagents and Conditions:

  • Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reducing agents: Like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution reagents: Various halogens and organometallics are used under specific conditions.

Major Products: The major products from these reactions depend on the specific reagents and conditions. For instance, oxidation can yield carboxylic acids, while reduction might produce alcohols or amines.

Scientific Research Applications

In Chemistry:

In Biology: It serves as a probe or tool in biological studies to investigate cellular processes and molecular interactions.

In Medicine: Due to its structural complexity, it is explored for potential pharmaceutical applications, including drug development for various diseases.

In Industry: The compound finds use in the manufacturing of materials with specific properties, and as an intermediate in the synthesis of complex chemical products.

Mechanism of Action

The mechanism of action of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets within biological systems. These interactions can alter biochemical pathways, leading to its observed effects. The exact pathways depend on the context of its use, such as in medical or biological research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural and Functional Comparisons

The compound is compared below with analogs sharing piperidine, aryl, or heterocyclic motifs. A notable comparator is (4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)(cyclopropyl)methanone (CAS 96403-91-7), which differs in substituent placement and functional groups (Table 1) .

Table 1: Structural and Physicochemical Comparison

Property (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(cyclopropyl)methanone (4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)phenyl)(cyclopropyl)methanone
Molecular Formula C14H14ClN2O2 C21H22ClNO2
Molecular Weight (g/mol) 286.73 355.86
Key Substituents 3-Chloropyridin-4-yloxy, cyclopropanecarbonyl 4-Chlorophenyl, 4-hydroxypiperidinyl, cyclopropanecarbonyl
Heteroatoms 2N, 2O, 1Cl 1N, 2O, 1Cl
Polarity Moderate (pyridine enhances polarity) Higher (hydroxyl group increases hydrophilicity)
Functional Implications

Bioavailability and Solubility: The pyridine ring in the target compound may improve aqueous solubility compared to purely aromatic systems, but the absence of a hydroxyl group (unlike the comparator in Table 1) likely reduces hydrogen-bonding capacity, impacting membrane permeability .

Pharmacological Activity :

  • The 3-chloropyridinyloxy group in the target compound may favor interactions with nicotinic acetylcholine receptors (nAChRs) or kinases due to pyridine’s electron-deficient nature.
  • The comparator’s 4-hydroxypiperidinyl group could enable hydrogen bonding with serine/threonine residues in enzymes (e.g., phosphodiesterases), a feature absent in the target compound .

Synthetic Accessibility :

  • The target compound’s ether linkage (C–O–C) between piperidine and pyridine may simplify synthesis compared to the comparator’s C–N bond, which requires selective piperidine alkylation.
Limitations of Current Data

Direct pharmacological or ADMET (absorption, distribution, metabolism, excretion, toxicity) data for the target compound are scarce.

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